molecular formula C11H21N3O4 B13900611 Glycine, L-alanyl-L-leucyl- CAS No. 60030-20-8

Glycine, L-alanyl-L-leucyl-

Cat. No.: B13900611
CAS No.: 60030-20-8
M. Wt: 259.30 g/mol
InChI Key: MNZHHDPWDWQJCQ-YUMQZZPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Ala-DL-Leu-Gly can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reaction, the protecting groups are removed to yield the desired tripeptide .

Industrial Production Methods

Industrial production of DL-Ala-DL-Leu-Gly follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid resin support, allowing for easy separation and purification .

Chemical Reactions Analysis

Types of Reactions

DL-Ala-DL-Leu-Gly can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

DL-Ala-DL-Leu-Gly has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Ala-DL-Leu-Gly involves its interaction with specific molecular targets and pathways. The tripeptide can bind to enzymes and receptors, modulating their activity. The exact mechanism depends on the specific biological context and the target molecules involved. For example, it can act as a substrate for proteolytic enzymes, leading to the formation of smaller peptide fragments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Ala-DL-Leu-Gly is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of both alanine and leucine provides a balance of hydrophobic and hydrophilic characteristics, making it versatile in various applications .

Properties

CAS No.

60030-20-8

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C11H21N3O4/c1-6(2)4-8(14-10(17)7(3)12)11(18)13-5-9(15)16/h6-8H,4-5,12H2,1-3H3,(H,13,18)(H,14,17)(H,15,16)/t7-,8-/m0/s1

InChI Key

MNZHHDPWDWQJCQ-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)N

Origin of Product

United States

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